4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one 4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14988621
InChI: InChI=1S/C24H18O3/c1-2-17-8-10-18(11-9-17)16-26-20-12-13-21-22(19-6-4-3-5-7-19)15-24(25)27-23(21)14-20/h2-15H,1,16H2
SMILES:
Molecular Formula: C24H18O3
Molecular Weight: 354.4 g/mol

4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one

CAS No.:

Cat. No.: VC14988621

Molecular Formula: C24H18O3

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one -

Specification

Molecular Formula C24H18O3
Molecular Weight 354.4 g/mol
IUPAC Name 7-[(4-ethenylphenyl)methoxy]-4-phenylchromen-2-one
Standard InChI InChI=1S/C24H18O3/c1-2-17-8-10-18(11-9-17)16-26-20-12-13-21-22(19-6-4-3-5-7-19)15-24(25)27-23(21)14-20/h2-15H,1,16H2
Standard InChI Key NASMFNUJFUANQT-UHFFFAOYSA-N
Canonical SMILES C=CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Introduction

4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one is a synthetic derivative of coumarin, a class of organic compounds known for their benzopyrone core structure. This compound features a vinylbenzyl group attached to the 7-position oxygen atom of the chromenone structure, which may enhance its chemical properties and potential applications in various fields, including materials science and medicinal chemistry .

Synthesis Steps:

  • Starting Materials: Hydroxycoumarins and vinylbenzyl derivatives.

  • Reaction Conditions: Various conditions may be employed, including different solvents and catalysts.

  • Purification Methods: Recrystallization or chromatography techniques.

Potential Applications

This compound belongs to the coumarin class, which is known for diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of 4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one suggests potential applications in developing novel materials with enhanced properties.

Biological Activities:

  • Antimicrobial Properties: Coumarins are widely studied for their antimicrobial effects.

  • Anticancer Properties: Some coumarins have shown promise in cancer treatment due to their ability to modulate biological pathways.

Analytical Techniques

To characterize the properties of 4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one, several analytical techniques are employed:

  • Infrared Spectroscopy (IR): Used to identify functional groups.

  • Nuclear Magnetic Resonance (NMR): Provides detailed structural information.

  • Mass Spectrometry (MS): Helps in determining the molecular weight and structure.

Comparison of Coumarin Derivatives:

CompoundBiological ActivityPotential Applications
4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-onePotential antimicrobial, anticancerMaterials science, medicinal chemistry
4-(Phenylselanyl)-2H-chromen-2-oneAntinociceptive, anti-edematogenicPain and inflammation treatment

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